molecular formula C11H12N2O2 B2952782 N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide CAS No. 1465351-25-0

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide

Cat. No.: B2952782
CAS No.: 1465351-25-0
M. Wt: 204.229
InChI Key: AWUXQDWIPVSFHQ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide is a benzamide derivative characterized by a cyanomethyl (-CH2CN) substituent on the amide nitrogen and hydroxyl (-OH), methyl (-CH3), and dimethyl (-(CH3)2) groups at the 2-, 3-, and 4-positions of the benzene ring, respectively. The hydroxyl and cyanomethyl groups may act as directing or coordinating moieties in metal-mediated reactions, analogous to related benzamide derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-4-9(10(14)8(7)2)11(15)13-6-5-12/h3-4,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUXQDWIPVSFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide typically involves the reaction of 2-hydroxy-3,4-dimethylbenzoic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-oxo-3,4-dimethylbenzamide.

    Reduction: Formation of N-(aminomethyl)-2-hydroxy-3,4-dimethylbenzamide.

    Substitution: Formation of N-(cyanomethyl)-2-alkoxy-3,4-dimethylbenzamide or N-(cyanomethyl)-2-acetoxy-3,4-dimethylbenzamide.

Scientific Research Applications

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide with three analogs:

Compound Name Substituents on Benzamide Core Key Functional Groups Potential Applications
This compound 2-OH, 3-CH3, 4-CH3, N-CH2CN Hydroxyl, cyanomethyl, methyl Catalysis, coordination chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH3, N-(2-hydroxy-1,1-dimethylethyl) Hydroxyl, tertiary alcohol Metal-catalyzed C–H functionalization
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide 4,5-OCH3, N-(2-acetylphenethyl) Methoxy, acetyl Not specified (likely biological)
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4-OCH3, N-benzothiazole-ylidene Methoxy, benzothiazole Organic electronics, photochemistry

Key Observations:

  • Electronic Effects: The cyanomethyl group in the target compound is electron-withdrawing, which may enhance the acidity of the adjacent hydroxyl group compared to the electron-donating methoxy groups in .
  • Coordination Chemistry: The hydroxyl and cyanomethyl groups in the target compound could form a bidentate coordination system, similar to the N,O-bidentate directing group in , but with distinct electronic properties.

Spectroscopic and Analytical Data

Comparative spectroscopic data (where available) for benzamide derivatives:

Compound 1H NMR Shifts (δ, ppm) 13C NMR Shifts (δ, ppm) Elemental Analysis (C, H, N %)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.28 (s, 6H, CH3), 2.35 (s, 3H, CH3), 4.01 (s, 2H, CH2OH) 172.1 (C=O), 70.5 (C-OH) Not reported
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide 2.61 (s, 3H, COCH3), 3.88–3.90 (s, 6H, OCH3), 7.34–7.80 (m, aromatic) 201.5 (COCH3), 167.4 (C=O) C: 69.87%, H: 6.58%, N: 4.18%
Target Compound (Inferred) Expected peaks: ~2.2–2.5 (CH3), ~4.3 (CH2CN), ~10–12 (OH) ~170–175 (C=O), ~115–120 (CN) Hypothetical: C ~65%, H ~5.5%, N ~10%

Notes:

  • The target compound’s cyanomethyl group would likely produce a distinct 13C NMR signal near 115–120 ppm for the nitrile carbon .
  • The hydroxyl proton may appear as a broad singlet due to hydrogen bonding, as seen in .

Biological Activity

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2-hydroxy-3,4-dimethylbenzoic acid with cyanomethylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro evaluations have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (TNBC)1.76Induction of apoptosis via PI3K/AKT pathway
HCC19377.55Selective targeting of mutant types

In a study involving MDA-MB-231 cells, this compound demonstrated an IC50 value of 1.76 μM, indicating potent antiproliferative activity. Flow cytometry assays revealed that the compound induces apoptosis in a concentration-dependent manner by increasing the proportion of cells in the G0/G1 phase and decreasing those in the S-phase, thus blocking cell cycle progression .

The biological activity of this compound is primarily attributed to its interaction with the PI3K/AKT signaling pathway. This pathway is crucial for cell growth and survival; thus, its inhibition can lead to increased apoptosis in cancer cells. Studies have shown that treatment with this compound results in decreased levels of phosphorylated AKT and Bcl-2 while enhancing the expression of pro-apoptotic factors such as Bax and caspase-3 .

Case Studies

Case Study 1: Efficacy in TNBC Models

In a controlled experiment on TNBC cell lines, this compound was administered at varying concentrations. The results showed a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. Hoechst staining further confirmed morphological changes indicative of apoptosis, including chromatin condensation and formation of apoptotic bodies .

Case Study 2: Selectivity Against Mutant Cell Lines

Another study assessed the selectivity of this compound against mutant TNBC cell lines. The compound exhibited a higher cytotoxic effect on wild-type cells (IC50: 1.76 μM) compared to mutant types (IC50: 7.55 μM), suggesting potential for targeted therapy in specific patient populations .

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